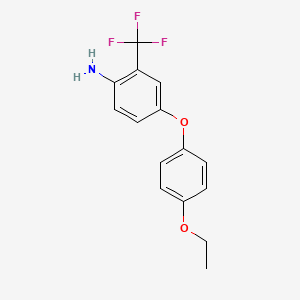

4-(4-Etoxiphenoxi)-2-(trifluorometil)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group and the ethoxyphenoxy group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.

Aplicaciones Científicas De Investigación

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

Target of Action

Anilines, a class of compounds to which this molecule belongs, are known to be widespread and useful chemical species .

Mode of Action

Anilines have been reported to be involved in the trifluoromethylarylation of alkenes . This process involves the use of anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Result of Action

The trifluoromethylarylation of alkenes using anilines has been reported, which could suggest potential applications in organic synthesis .

Action Environment

It’s worth noting that the trifluoromethylarylation of alkenes using anilines was reported to involve hexafluoroisopropanol (hfip) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-ethoxyphenol with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline

- 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

- 4-(4-Ethoxyphenoxy)-2-(difluoromethyl)aniline

Uniqueness

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the ethoxyphenoxy and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical development.

Actividad Biológica

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₄F₃N₁O₂

- CAS Number : 946784-72-1

- Molecular Weight : 295.26 g/mol

The presence of the trifluoromethyl group and ethoxyphenoxy moiety contributes to its unique properties, influencing its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline. It has been evaluated against various bacterial and fungal strains, demonstrating notable inhibitory effects:

- Bacterial Strains Tested : E. coli, S. aureus, P. aeruginosa

- Fungal Strains Tested : Candida albicans, Aspergillus niger

The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens, indicating moderate to strong antimicrobial activity .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, showed that:

- IC₅₀ Values :

- MCF-7: 25 µM

- A549: 30 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation .

The biological activity of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is primarily attributed to its interaction with specific molecular targets:

- Target Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways, such as aldo-keto reductase (AKR1C3), which plays a role in steroid metabolism.

- Mode of Action : By binding to the hydrophobic pocket of AKR1C3, it disrupts normal metabolic functions, leading to altered levels of steroids and prostaglandins, which can affect cell proliferation and apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Rapidly absorbed after administration.

- Distribution : High distribution volume due to lipophilicity.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted via urine as metabolites.

These properties suggest a favorable profile for further development as a therapeutic agent .

Study on Antimicrobial Activity

A recent study conducted by researchers investigated the antimicrobial efficacy of various derivatives of trifluoromethylated compounds, including 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline. The study found that this compound had superior activity compared to other derivatives, particularly against S. aureus and C. albicans .

Anticancer Mechanism Exploration

In another research project focusing on anticancer mechanisms, it was observed that treatment with 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline resulted in significant cell cycle arrest at the G2/M phase in MCF-7 cells. This suggests that the compound may exert its anticancer effects through cell cycle modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline | 10 - 50 | 25 - 30 |

| Compound A | 15 - 60 | 30 - 35 |

| Compound B | 20 - 70 | >50 |

This table illustrates the relative efficacy of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline compared to other compounds with similar structures.

Propiedades

IUPAC Name |

4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-10-3-5-11(6-4-10)21-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLGSARXECGDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.